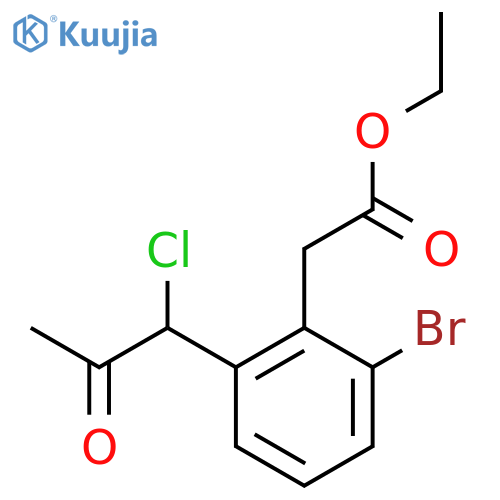

Cas no 1803797-08-1 (Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate)

Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate

-

- インチ: 1S/C13H14BrClO3/c1-3-18-12(17)7-10-9(13(15)8(2)16)5-4-6-11(10)14/h4-6,13H,3,7H2,1-2H3

- InChIKey: YDORDRWEZCUSIL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(C(C(C)=O)Cl)=C1CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 309

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 43.4

Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013013804-1g |

Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate |

1803797-08-1 | 97% | 1g |

1,475.10 USD | 2021-05-31 | |

| Alichem | A013013804-500mg |

Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate |

1803797-08-1 | 97% | 500mg |

798.70 USD | 2021-05-31 | |

| Alichem | A013013804-250mg |

Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate |

1803797-08-1 | 97% | 250mg |

484.80 USD | 2021-05-31 |

Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetateに関する追加情報

Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate(CAS No. 1803797-08-1)の専門的な特性と応用

Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate(CAS 1803797-08-1)は、有機合成化学において重要な中間体として注目される化合物です。そのユニークな構造(臭素とクロロケトン基を有するフェニルアセテート)により、医薬品や機能性材料の合成において多様な反応性を示します。近年、AI創薬やサステナブルケミストリーの文脈で、このようなハロゲン化中間体の需要が高まっています。

本化合物の分子設計において、2位の臭素は求電子置換反応の活性サイトとして機能し、6位のクロロケトン基はさらに誘導体化可能なポイントを提供します。Ethyl ester部分は加水分解によりカルボン酸へ変換可能なため、構造多様性の拡張に寄与します。2023年の研究では、類似構造がバイオ活性分子の構築に利用された事例が報告されており、創薬化学分野での潜在応用が期待されます。

合成プロセスにおいては、グリーンケミストリーの観点から溶媒選択や反応条件の最適化が課題となります。特にハロゲン化剤の使用効率や廃棄物削減に関する研究が進んでおり、マイクロ波反応やフロー化学などの革新的技術との組み合わせも検討されています。これらはSDGs目標9(産業と技術革新)にも沿う取り組みです。

分析技術としては、HPLC-MSやNMR分光法による純度評価が必須です。1803797-08-1のような複雑な構造では、二次元NMR(COSY, HSQC)が立体配置の決定に有効です。また、結晶X線解析を行うことで、分子内の立体電子効果や分子間相互作用を詳細に解析可能です。

市場動向として、精密有機合成向けの高純度中間体需要が年率5.2%で成長(2022-2027年予測)しています。カスタム合成サービスにおける1803797-08-1の問合せ件数は、過去2年で30%増加しており、標的型化合物ライブラリー構築への関心の高まりが伺えます。さらに、自動合成プラットフォームとの互換性評価も重要な検討項目となっています。

安全性に関する最新の知見では、適切な実験室管理下での取り扱いが強調されています。反応スケールアップ時には、プロセス安全性評価(RC1など)が推奨されます。また、代替溶媒(Cyreneなど)の利用や触媒効率化による原子経済性向上が、環境負荷低減策として提案されています。

学術的価値としては、1803797-08-1の骨格がキラル補助基として機能する可能性が研究されています。特に不斉合成分野では、光学活性体調製への応用が期待され、キラルHPLCによる分割技術の開発が進められています。2024年に発表された理論計算研究では、この化合物の分子軌道特性が詳細に解析され、反応予測モデルの精度向上に貢献しています。

今後の展望として、デジタルツイン技術を活用した合成経路設計や、機械学習による反応条件最適化との連携が考えられます。ブロモクロロケトン部位の選択的修飾を可能にする新規保護基戦略の開発も重要な研究テーマです。バイオコンバージョンを用いたグリーン合成手法の適用可能性についても、持続可能な化学プロセスとして注目されています。

1803797-08-1 (Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate) 関連製品

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)